

Spectroscopic data (NMR, IR, Mass Spec) of 2-Chloro-6-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-6-nitrobenzaldehyde

Cat. No.: B1583853

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An In-depth Technical Guide to the Spectroscopic Analysis of **2-Chloro-6-nitrobenzaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **2-chloro-6-nitrobenzaldehyde** ($C_7H_4ClNO_3$), a pivotal intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (1H and ^{13}C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. By integrating theoretical underpinnings with practical, field-proven methodologies, this guide serves as an authoritative resource for structural elucidation and quality control.

Introduction: The Molecular Profile of 2-Chloro-6-nitrobenzaldehyde

2-Chloro-6-nitrobenzaldehyde is a disubstituted benzaldehyde derivative featuring three distinct functional groups: an aldehyde (-CHO), a chloro group (-Cl), and a nitro group (-NO₂). [1] The electronic properties and relative positions of these groups—all of which are electron-withdrawing—create a unique chemical environment that is reflected in its spectroscopic signatures.[2] The aldehyde group is ortho to both the chloro and nitro substituents, leading to significant electronic and steric effects that are critical for accurate spectral interpretation.

Understanding these spectroscopic characteristics is paramount for confirming the molecule's identity, assessing its purity, and predicting its reactivity in further synthetic transformations.

This guide will systematically dissect the data from core analytical techniques, providing not just the spectral values but the scientific rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms.^[2] For **2-chloro-6-nitrobenzaldehyde**, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the integrity of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Expertise & Experience: The Rationale Behind the Shifts The ¹H NMR spectrum of **2-chloro-6-nitrobenzaldehyde** is defined by the powerful deshielding effects of its three electron-withdrawing groups. The aldehyde, nitro, and chloro substituents decrease the electron density on the aromatic ring, causing the attached protons to resonate at significantly lower fields (higher ppm values) than those of unsubstituted benzene.^[2]

- Aldehydic Proton (-CHO): This proton is typically found far downfield, a characteristic signature for aldehydes.
- Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet system. Their precise chemical shifts and coupling constants (J-values) are dictated by their position relative to the substituents. The ortho and para positions to the nitro group experience the strongest deshielding.

Experimental Protocol: ¹H NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of **2-chloro-6-nitrobenzaldehyde** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.^{[3][4]} CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds. Add a trace amount of tetramethylsilane (TMS) to serve as an internal standard, defining the 0 ppm mark.^[5]

- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.[\[2\]](#)
- Data Acquisition (400 MHz Spectrometer):
 - Number of Scans: 16
 - Relaxation Delay: 1 second
 - Acquisition Time: 4 seconds
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Carefully phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
 - Integrate the signals to determine the relative ratios of the protons.

Data Interpretation: Predicted ^1H NMR Spectrum

While a definitive, published spectrum for **2-chloro-6-nitrobenzaldehyde** is not readily available, a highly accurate prediction can be made based on the analysis of structurally similar compounds, such as 2-nitrobenzaldehyde[\[6\]](#) and other substituted benzaldehydes.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehyde-H	~10.4	Singlet (s)	-
Aromatic-H (H3)	~8.2	Doublet (d)	~8
Aromatic-H (H5)	~8.0	Doublet (d)	~8
Aromatic-H (H4)	~7.8	Triplet (t)	~8

Note: The exact shifts and coupling patterns can vary slightly based on solvent and concentration. The assignments (H3, H4, H5) are based on standard IUPAC numbering where the aldehyde carbon is C1.

¹³C NMR Spectroscopy

Expertise & Experience: Unveiling the Carbon Framework The proton-decoupled ¹³C NMR spectrum reveals a distinct signal for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment. The carbonyl carbon of the aldehyde is the most deshielded and appears furthest downfield, while the carbons directly attached to the electron-withdrawing chloro and nitro groups are also significantly shifted downfield.

Experimental Protocol: ¹³C NMR Analysis

- **Sample Preparation:** A slightly more concentrated sample (15-30 mg in 0.7 mL of CDCl₃) is typically required for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[3]
- **Data Acquisition (100 MHz Spectrometer):**
 - Pulse Program: Standard proton-decoupled sequence.
 - Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.
 - Relaxation Delay: 2 seconds.
- **Data Processing:** Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and referencing to the TMS signal at 0.00 ppm (or the CDCl₃ triplet at ~77.2 ppm).[5][7]

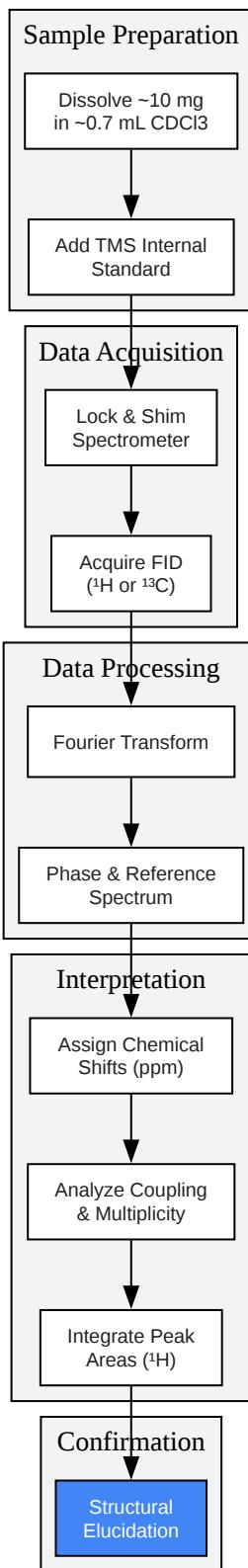
Data Interpretation: Predicted ^{13}C NMR Spectrum

Based on data for related compounds like 2-nitrobenzaldehyde[8] and general chemical shift ranges for substituted benzenes, the following assignments can be predicted.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	~188-192
C-NO ₂	~150-154
C-Cl	~135-139
C-CHO	~133-137
Aromatic C-H	~125-135

NMR Analysis Workflow

The logical process for NMR analysis is a self-validating system designed to ensure accurate structural confirmation.



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Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.[\[9\]](#)

Expertise & Experience: The Vibrational Fingerprints The IR spectrum of **2-chloro-6-nitrobenzaldehyde** is dominated by strong, diagnostic absorption bands from its three functional groups.[\[4\]](#)

- Nitro Group (NO_2): This group produces two of the most intense and easily identifiable bands in the spectrum due to the large change in dipole moment during vibration.[\[9\]](#) These are the asymmetric and symmetric N-O stretches. Conjugation with the aromatic ring typically shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[\[10\]](#)[\[11\]](#)
- Aldehyde Group (-CHO): The C=O carbonyl stretch is a very strong and sharp absorption. The C-H bond of the aldehyde also shows characteristic stretching frequencies.
- Aromatic Ring & C-Cl Bond: The spectrum will also feature absorptions for aromatic C=C and C-H stretching, as well as a band for the C-Cl stretch in the lower frequency region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a common solid-sampling technique that requires minimal sample preparation.

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software to remove interference from atmospheric CO_2 and water vapor.[\[3\]](#)
- Sample Application: Place a small amount of solid **2-chloro-6-nitrobenzaldehyde** powder directly onto the diamond ATR crystal.[\[3\]](#)
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.[\[3\]](#)
 - Scan Range: $4000\text{--}650\text{ cm}^{-1}$ [\[12\]](#)
 - Resolution: 4 cm^{-1}

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Data Interpretation: Characteristic Infrared Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H	Stretch	3100–3000	Medium
Aldehyde C-H	Stretch (Fermi Doublet)	~2850, ~2750	Medium
Aldehyde C=O	Stretch	~1710–1690	Strong, Sharp
Aromatic C=C	Stretch	~1600, ~1475	Medium-Strong
Nitro N=O	Asymmetric Stretch	1550–1475	Very Strong
Nitro N=O	Symmetric Stretch	1360–1290	Very Strong
C-Cl	Stretch	~800-600	Medium-Strong

References for expected wavenumbers:[3][4][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[13]

Expertise & Experience: Molecular Weight and Fragmentation Logic For **2-chloro-6-nitrobenzaldehyde** (MW: 185.56 g/mol), Electron Ionization (EI) mass spectrometry is a standard technique.[1][14]

- Molecular Ion Peak (M⁺•): The primary ion observed will be the molecular ion at a mass-to-charge ratio (m/z) of 185.

- Isotopic Pattern: A crucial feature for chlorine-containing compounds is the presence of the ^{37}Cl isotope. This results in a characteristic $[\text{M}+2]^{+}\bullet$ peak at m/z 187 with an intensity approximately one-third that of the m/z 185 peak, confirming the presence of a single chlorine atom.
- Fragmentation: The molecular ion is a radical cation that can undergo fragmentation by losing neutral radicals or small molecules.^[15] Logical losses for this structure include -H (M-1), -CHO (M-29), -NO₂ (M-46), and -Cl (M-35). The stability of the resulting fragment ions dictates the relative abundance of the peaks observed in the spectrum.^[16]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

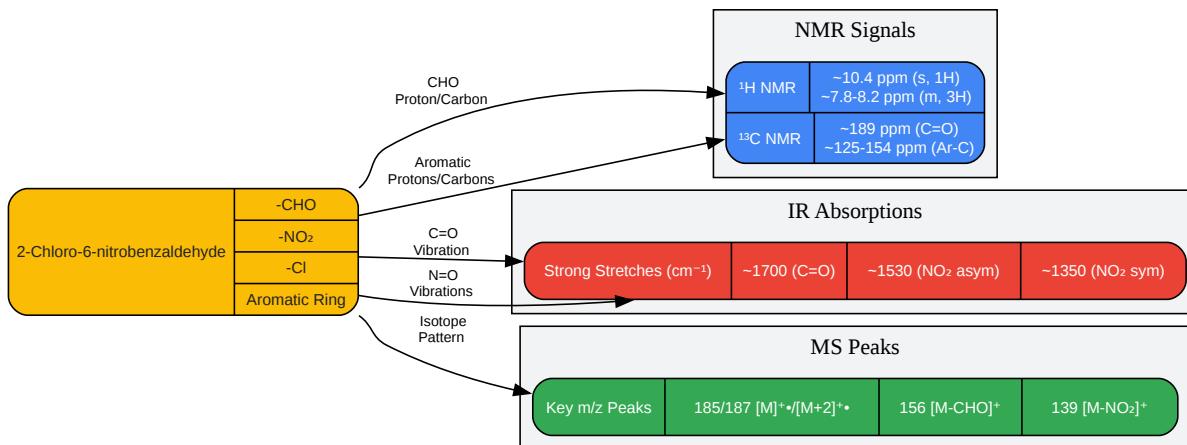
- Sample Preparation: Prepare a dilute solution (~100 $\mu\text{g/mL}$) of **2-chloro-6-nitrobenzaldehyde** in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane.^{[3][14]}
- GC Separation:
 - Injector: Split/splitless, set to 250°C.
 - Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detection (Electron Ionization):
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.^[3] This standard energy allows for reproducible fragmentation and comparison with spectral libraries.^[15]
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40–250.

Data Interpretation: Predicted Mass Spectrum Fragmentation

m/z Value	Identity	Interpretation
187	$[M+2]^{+}\bullet$	Molecular ion with ^{37}Cl isotope
185	$[M]^{+}\bullet$	Molecular ion with ^{35}Cl isotope
156	$[M-\text{CHO}]^{+}$	Loss of the formyl radical
150	$[M-\text{Cl}]^{+}$	Loss of the chlorine radical
139	$[M-\text{NO}_2]^{+}$	Loss of nitrogen dioxide
124	$[M-\text{CHO-Cl}]^{+}\bullet$	Sequential loss of formyl and chlorine
75	$[\text{C}_6\text{H}_3]^{+}$	Further fragmentation of the aromatic ring

Spectroscopic Data Relationship

The different spectroscopic techniques provide complementary information that, when combined, lead to an unambiguous structural assignment.

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Caption: Relationship between molecular structure and key spectroscopic signals.

Conclusion

The spectroscopic profile of **2-chloro-6-nitrobenzaldehyde** is distinctly defined by the interplay of its aldehyde, nitro, and chloro functional groups. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. FTIR spectroscopy provides rapid and definitive identification of the key functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight, reveals the presence of chlorine through its isotopic signature, and provides further structural validation via predictable fragmentation pathways. The integrated application of these techniques, guided by the robust protocols and interpretive principles outlined in this guide, provides a self-validating system for the comprehensive characterization of this important chemical intermediate.

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